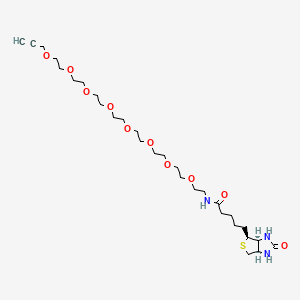
h-NTPDase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
h-NTPDase-IN-2 is a broad-spectrum inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are involved in the hydrolysis of nucleoside triphosphates and diphosphates to their monophosphate forms and inorganic phosphate. This compound inhibits multiple isoforms of NTPDases, making it a valuable tool in scientific research for studying the role of these enzymes in various biological processes .
Preparation Methods
The synthesis of h-NTPDase-IN-2 involves the creation of thieno[3,2-d]pyrimidine derivatives through sequential nucleophilic aromatic substitution (SNAr) and Suzuki reactions. The reaction conditions typically include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions
Chemical Reactions Analysis
h-NTPDase-IN-2 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the thieno[3,2-d]pyrimidine core, potentially altering its inhibitory activity.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents that may enhance or reduce its activity.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Scientific Research Applications
h-NTPDase-IN-2 has several scientific research applications:
Chemistry: It is used to study the catalytic mechanisms of NTPDases and to develop new inhibitors with improved specificity and potency.
Biology: The compound helps in understanding the role of NTPDases in cellular processes such as ATP hydrolysis and signal transduction.
Medicine: this compound is explored for its potential therapeutic applications in diseases where NTPDases are implicated, such as thrombosis, inflammation, and certain cancers.
Industry: The compound can be used in the development of diagnostic tools and assays for detecting NTPDase activity
Mechanism of Action
h-NTPDase-IN-2 exerts its effects by binding to the active site of NTPDases, thereby inhibiting their enzymatic activity. This inhibition prevents the hydrolysis of nucleoside triphosphates and diphosphates, leading to an accumulation of these substrates. The molecular targets of this compound include various isoforms of NTPDases, such as NTPDase1, NTPDase2, NTPDase3, and NTPDase8. The pathways involved in its mechanism of action are primarily related to purinergic signaling, where extracellular nucleotides act as signaling molecules .
Comparison with Similar Compounds
h-NTPDase-IN-2 is unique in its broad-spectrum inhibitory activity against multiple NTPDase isoforms. Similar compounds include:
h-NTPDase8-IN-1: A specific inhibitor of NTPDase8 with high potency.
Sulfamoyl benzamide derivatives: These compounds selectively inhibit different NTPDase isoforms and have been studied for their potential therapeutic applications.
This compound stands out due to its ability to inhibit multiple NTPDase isoforms, making it a versatile tool for research and potential therapeutic development.
Properties
Molecular Formula |
C19H16N4S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-7-pyridin-4-ylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16N4S/c1-23(11-14-5-3-2-4-6-14)19-18-17(21-13-22-19)16(12-24-18)15-7-9-20-10-8-15/h2-10,12-13H,11H2,1H3 |
InChI Key |
MZJHEOQMUQJEQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=NC3=C2SC=C3C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B12370073.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)





![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12370125.png)


![(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide](/img/structure/B12370147.png)

